100-Fold Selectivity Over Plk2-4 Compared to BI2536's 50-Fold
CAP-53194 exhibits approximately 100-fold selectivity for Plk1 over Plk2-4 and other cell cycle kinases [1]. In contrast, BI2536, a clinical-stage Plk1 inhibitor, demonstrates only 50-fold selectivity over other Ser/Thr kinases [1]. This 2-fold improvement in selectivity is based on molecular docking studies that exploit subtle differences in the ATP-binding pockets of Plk family members [1].
| Evidence Dimension | Selectivity fold over Plk2-4 |
|---|---|
| Target Compound Data | ~100-fold |
| Comparator Or Baseline | BI2536: 50-fold |
| Quantified Difference | 2-fold higher |
| Conditions | In silico molecular docking |
Why This Matters
Higher selectivity reduces confounding inhibition of tumor suppressor kinases Plk2/3, enabling cleaner Plk1-specific mechanistic studies.
- [1] Kumar et al. Identification of a high affinity selective inhibitor of Polo-like kinase 1 for cancer chemotherapy by computational approach. Journal of Molecular Graphics and Modelling, 2014, 52, 1-10. View Source
